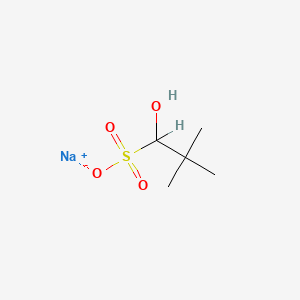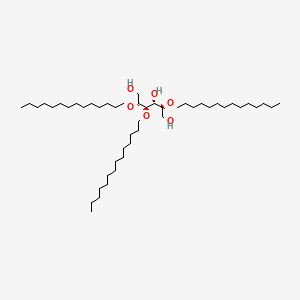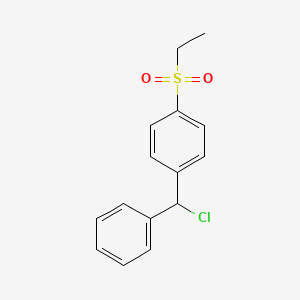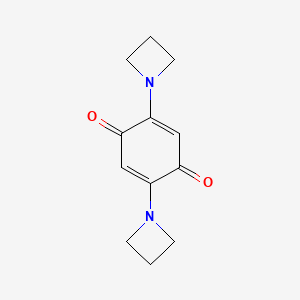
2,5-Diazetidinyl-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diazetidinyl-1,4-benzoquinone is a bifunctional alkylating agent known for its ability to induce DNA interstrand cross-linking. This compound is most efficient at low pH and under reductive conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazetidinyl-1,4-benzoquinone typically involves the reaction of 1,4-benzoquinone with aziridine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the diazetidinyl groups at the 2 and 5 positions of the benzoquinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diazetidinyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Under reductive conditions, it can form hydroquinone derivatives.
Substitution: The diazetidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reducing agents: Such as sodium borohydride (NaBH4).
Nucleophiles: Such as secondary amines and thiols.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzoquinones .
Applications De Recherche Scientifique
2,5-Diazetidinyl-1,4-benzoquinone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,5-Diazetidinyl-1,4-benzoquinone involves the alkylation of guanine and adenine bases in DNA. This alkylation leads to the formation of DNA interstrand cross-links, which can interfere with DNA replication and transcription . The compound’s activity is most efficient under reductive conditions, where it can form reactive intermediates that facilitate the cross-linking process .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethyl-2,5-diazetidinyl-1,4-benzoquinone: Similar in structure but with methyl groups at the 3 and 6 positions.
2,5-Dihydroxy-1,4-benzoquinone: Lacks the diazetidinyl groups but has hydroxyl groups at the 2 and 5 positions.
Uniqueness
2,5-Diazetidinyl-1,4-benzoquinone is unique due to its bifunctional alkylating properties and its ability to induce DNA interstrand cross-linking under reductive conditions. This makes it a valuable compound for studying DNA repair mechanisms and for potential therapeutic applications .
Propriétés
Numéro CAS |
29522-32-5 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2,5-bis(azetidin-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H14N2O2/c15-11-8-10(14-5-2-6-14)12(16)7-9(11)13-3-1-4-13/h7-8H,1-6H2 |
Clé InChI |
RSFVKGLHMWPPRC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=CC(=O)C(=CC2=O)N3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


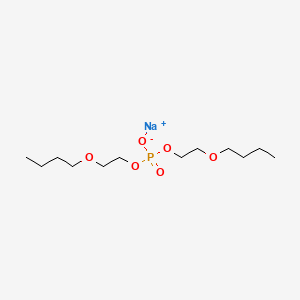

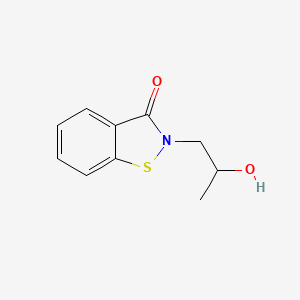
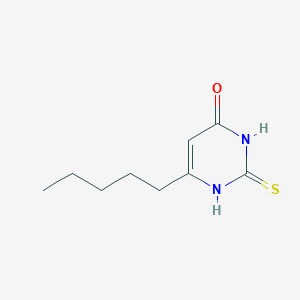
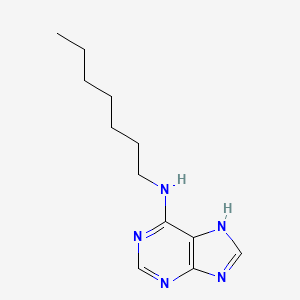

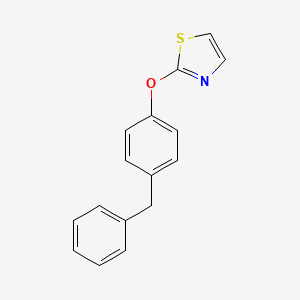
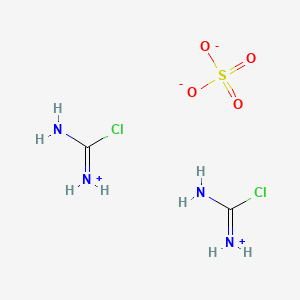
![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)

